Product packaging for Prax-562(Cat. No.:CAS No. 2392951-29-8)

Prax-562

Cat. No.: B10856333
CAS No.: 2392951-29-8
M. Wt: 407.27 g/mol
InChI Key: BFXBSYMVTNEFRF-UHFFFAOYSA-N
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Description

Overview of Relutrigine as a First-in-Class Small Molecule Therapeutic Candidate

Relutrigine stands out as a pioneering small molecule therapeutic candidate, distinguished by its classification as "first-in-class." researchgate.netbiospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comfirstwordpharma.com Developed by Praxis Precision Medicines, its primary indication is for severe neurological conditions, notably developmental and epileptic encephalopathies (DEEs), particularly those linked to SCN2A and SCN8A gene variants. biospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comfirstwordpharma.com The compound's therapeutic strategy is centered on its role as a preferential inhibitor of persistent sodium currents (INaP), a mechanism designed to counteract the neuronal hyperexcitability driving seizure symptoms. researchgate.netbiospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comspringermedizin.denasdaq.compraxismedicines.comnih.govneurologylive.com This targeted approach aims to offer a more precise therapeutic option for patients with limited treatment alternatives. biospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comnasdaq.compraxismedicines.comneurologylive.com The compound has been recognized with significant designations, including Orphan Drug Designation (ODD) and Rare Pediatric Disease Designation (RPDD) from the FDA, and ODD from the European Medicines Agency for specific DEE treatments, highlighting its potential to address critical unmet needs in pediatric neurology. biospace.comglobenewswire.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comfirstwordpharma.compraxismedicines.com

Significance of Persistent Sodium Current Modulation in Neuropathological States

The persistent sodium current (INaP) is a critical determinant of neuronal excitability and has been identified as a key factor in the pathophysiology of various neurological disorders, most notably epilepsy. nih.govresearchgate.net This specific sodium current, characterized by its slow or absent inactivation, possesses the capacity to amplify neuronal responses to synaptic inputs and enhance repetitive firing patterns, thereby contributing to increased neuronal excitability. springermedizin.denih.govresearchgate.netnih.gov In conditions such as SCN2A-DEE and SCN8A-DEE, genetic mutations that result in elevated or aberrant INaP activity are recognized as primary drivers of seizure symptoms. biospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comnasdaq.compraxismedicines.comneurologylive.com Beyond epilepsy, INaP is implicated in processes such as pacemaking, neuronal injury, and the development of chronic pain. nih.govresearchgate.net For example, research suggests that an increase in INaP plays a role in the prevalence of neuronal bursting phenotypes observed after status epilepticus, a condition that can lead to chronic epilepsy. physiology.org By selectively inhibiting this pathological persistent sodium current, Relutrigine aims to mitigate excessive neuronal hyperexcitability and consequently control seizure activity. biospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comnasdaq.compraxismedicines.comneurologylive.com Preclinical studies have provided strong evidence for Relutrigine's anticonvulsant efficacy, demonstrating dose-dependent seizure inhibition and, in some cases, complete seizure control in relevant animal models. biospace.comglobenewswire.combiospace.comfirstwordpharma.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.compraxismedicines.comfirstwordpharma.comnasdaq.compraxismedicines.commedchemexpress.com

Historical Context of Sodium Channel Modulators in Neuropharmacology

Research Findings and Data

EMBOLD Study (Phase 2) Key Efficacy Findings

The Phase 2 EMBOLD study, evaluating Relutrigine in patients with SCN2A-DEE and SCN8A-DEE, has yielded promising efficacy data. These findings highlight Relutrigine's potential to significantly reduce seizure frequency and improve seizure control in a patient population with limited treatment options.

Study ParameterFindingSource(s)
Placebo-adjusted seizure reduction46% reduction in motor seizures researchgate.netglobenewswire.compraxismedicines.compatsnap.compraxismedicines.com
Seizure Freedom (Double-Blind Period)Over 30% of patients achieved seizure freedom globenewswire.compraxismedicines.compatsnap.compraxismedicines.com
Median Seizure Reduction (OLE)75% reduction in motor seizures globenewswire.compraxismedicines.comfirstwordpharma.compatsnap.compraxismedicines.com
Mean Longest Seizure-Free Duration (OLE)67 days (after 11 months of exposure) firstwordpharma.compraxismedicines.com
Improvements in Other DomainsAlertness, communication, seizure severity globenewswire.compraxismedicines.compatsnap.compraxismedicines.com

Note: OLE refers to the Open-Label Extension phase of the study.

Preclinical Efficacy and Potency Data

Preclinical studies have been instrumental in characterizing Relutrigine's mechanism of action and demonstrating its potent inhibitory effects on persistent sodium currents, as well as its anticonvulsant activity.

ParameterFindingSource(s)
Inhibition of ATX-II-induced INa (hNaV1.6 cells)IC50 = 141 nM medchemexpress.comguidetopharmacology.org
Inhibition of SCN8A N1768D-induced INaIC50 = 75 nM medchemexpress.comguidetopharmacology.org
Effect on CA1 pyramidal neuron excitability (0.3 µM)Significantly reduces intrinsic excitability medchemexpress.com
Anticonvulsant Activity (MES Model, mice)Full efficacy without affecting locomotor activity medchemexpress.com
Comparison with Carbamazepine (B1668303)/Lamotrigine (B1674446)Stronger inhibitory effect on hNaV1.6 sustained sodium current (INa) medchemexpress.com

Compound List

Relutrigine (PRAX-562)

Carbamazepine

Lamotrigine

Phenytoin

Riluzole (B1680632)

ATX-II

SCN8A mutation N1768D

hNaV1.6

Nav1.5

Nav1.8

Nav1.1

Nav1.2

Nav1.6

Nav1.7

Nav1.9

Nav2

KCNT1

PCDH19

SYNGAP1

GABA_A

NMDA

AMPA

Kv7 (KCNQ)

Retigabine (Ezogabine)

Ulixacaltamide

Vormatrigine (PRAX-628)

Elsunersen

Safinamide

Edaravone

Lacosamide

Cenobamate

Eslicarbazepine

Ethosuximide

Gabapentin

GS967

NBI-921352

Oxcarbazepine

Propofol

Ranolazine

Rufinamide

Topiramate

Zonisamide

Amiodarone

Cannabidiol

Lidocaine

Mexiletine

Flecainide

Tetrodotoxin (TTX)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F6N5O2 B10856333 Prax-562 CAS No. 2392951-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2392951-29-8

Molecular Formula

C15H11F6N5O2

Molecular Weight

407.27 g/mol

IUPAC Name

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3

InChI Key

BFXBSYMVTNEFRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F

Origin of Product

United States

Molecular and Cellular Pharmacology of Relutrigine

Characterization of NaV Channel Inhibition

The inhibitory action of relutrigine on NaV channels has been characterized using electrophysiological techniques, particularly in models designed to mimic pathological conditions of channel hyperactivity. These studies have quantified its potency and selectivity, providing a molecular basis for its therapeutic potential.

To investigate its action in a state of channel hyperexcitability, the effect of relutrigine has been studied on persistent sodium currents induced by pathological agents. Anemone Toxin II (ATX-II) is a polypeptide derived from the sea anemone Anemonia sulcata that selectively inhibits the fast inactivation of NaV channels, thereby significantly increasing the persistent sodium current. This effect mimics the hyperexcitable state seen in certain channelopathies.

Studies have shown that relutrigine potently and preferentially inhibits the persistent INa induced by ATX-II. This demonstrates its efficacy in targeting the specific type of aberrant channel activity that underlies conditions of neuronal hyperexcitability. The half-maximal inhibitory concentration (IC50) for this effect has been quantified, providing a measure of its high potency.

Table 2: Relutrigine IC50 Values for Inhibition of Pathologically Induced Persistent Sodium Currents (INaP)
ConditionInducing Agent/MutationIC50 (nM)
ATX-II Induced INaPAnemone Toxin II (ATX-II)141
SCN8A Mutant INaPN1768D Mutation75

Data sourced from MedchemExpress.com and Epilepsia, 2022.

Inhibition of INaP Associated with Specific Genetic Mutations (e.g., SCN8A N1768D)

Relutrigine is a precision sodium channel modulator that demonstrates potent and preferential inhibition of the persistent sodium current (INaP). immune-system-research.compatsnap.combiospace.commedchemexpress.combiospace.com This characteristic is particularly relevant in the context of certain genetic channelopathies, such as developmental and epileptic encephalopathies (DEEs) caused by mutations in the SCN8A gene. scn2a.org2minutemedicine.com Pathogenic variants in voltage-gated sodium channel (NaV) genes can lead to increased NaV activity, resulting in the neuronal hyperexcitability that underlies these severe disorders. aesnet.orgaesnet.org

Research has shown that Relutrigine is a potent inhibitor of the specific SCN8A gain-of-function mutation, N1768D. immune-system-research.commedchemexpress.com In vitro studies have quantified this inhibitory activity, demonstrating a half-maximal inhibitory concentration (IC50) of 75 nM against the SCN8A N1768D mutation. immune-system-research.commedchemexpress.com This is comparable to its potent inhibition of persistent INaP induced by the sea anemone toxin ATX-II, which has a reported IC50 of 141 nM. immune-system-research.commedchemexpress.com The ability to selectively target the aberrant persistent currents produced by these mutated channels is a key aspect of its mechanism of action. patsnap.com2minutemedicine.com In comparative studies, Relutrigine has shown a more potent inhibitory effect on the sustained sodium current of the hNaV1.6 channel compared to other antiepileptic drugs like Carbamazepine (B1668303) and Lamotrigine (B1674446). immune-system-research.commedchemexpress.com

TargetIC50 Value
SCN8A N1768D Mutant Channel75 nM
ATX-II Induced Persistent INaP141 nM

Analysis of Use-Dependent Block Characteristics

In addition to its preferential block of persistent sodium currents, Relutrigine exhibits potent use-dependent block characteristics. immune-system-research.commedchemexpress.com Use-dependent, or frequency-dependent, block is a phenomenon where the inhibitory effect of a channel-blocking drug increases with the frequency of channel activation. This means the drug has a greater blocking effect on channels that are opening and closing rapidly, a state characteristic of neurons during the high-frequency firing seen in seizure activity.

This property allows Relutrigine to selectively target hyperexcitable neurons that are firing pathologically, while having a lesser effect on neurons firing at normal physiological frequencies. biospace.comaesnet.orgaesnet.orgpraxismedicines.comneurologylive.com By preferentially binding to and stabilizing the inactivated state of the sodium channel, use-dependent blockers prevent the rapid recovery of the channel, thereby reducing the number of available channels that can open in response to subsequent depolarizations. This mechanism contributes to the suppression of sustained repetitive firing of action potentials, a hallmark of epileptic seizures. nih.gov

Cellular Electrophysiological Effects

Reduction of Neuronal Intrinsic Excitability

A direct consequence of Relutrigine's inhibition of persistent sodium currents is a significant reduction in the intrinsic excitability of neurons. immune-system-research.commedchemexpress.com The persistent sodium current, although small in amplitude, plays a crucial role in setting the resting membrane potential and amplifying synaptic inputs, thereby influencing a neuron's propensity to fire action potentials. By inhibiting INaP, Relutrigine effectively dampens this amplifying effect.

Specific electrophysiological studies have demonstrated this effect in central nervous system neurons. For instance, the application of Relutrigine at a concentration of 0.3 µM has been shown to significantly reduce the intrinsic excitability of wild-type CA1 pyramidal neurons in the hippocampus. immune-system-research.com This reduction in excitability is a fundamental mechanism through which Relutrigine exerts its anticonvulsant effects at the cellular level.

Modulation of Neuronal Action Potential Firing Properties

Relutrigine's inhibition of sodium channels directly modulates the firing properties of neuronal action potentials. The persistent sodium current contributes to the depolarization that drives neurons toward their action potential threshold. By inhibiting INaP, Relutrigine can effectively raise the threshold for firing and reduce the likelihood of spontaneous action potentials.

Furthermore, its use-dependent blocking properties are critical in controlling pathological firing patterns. immune-system-research.commedchemexpress.com During a seizure, neurons fire in high-frequency bursts. Relutrigine's enhanced block under these conditions helps to terminate this sustained repetitive firing. nih.gov Preclinical studies in various mouse models of DEEs, including those for SCN2A and SCN8A, have confirmed that this cellular mechanism translates to a dose-dependent inhibition of seizures, up to complete control of seizure activity. biospace.combiospace.com

Cellular EffectObservation
Intrinsic ExcitabilitySignificantly reduced in wild-type CA1 pyramidal neurons at 0.3 µM. immune-system-research.com
Action Potential FiringInhibition of sustained repetitive firing. nih.gov
Seizure Activity (preclinical)Dose-dependent inhibition of seizures in DEE mouse models. biospace.combiospace.com

Impact on Neuronal Excitability in Central Nervous System Circuitry

The cellular effects of Relutrigine scale up to produce a significant impact on the excitability of entire neuronal circuits within the central nervous system. Conditions like SCN2A-DEE and SCN8A-DEE are characterized by a widespread imbalance of neuronal excitation and inhibition, leading to network hyperexcitability. patsnap.comaesnet.orgaesnet.org By targeting a fundamental driver of neuronal hyperexcitability—the persistent sodium current—Relutrigine can restore a degree of balance to these pathological circuits. patsnap.com

Its efficacy in vivo, demonstrated by its ability to provide protection against maximal electroshock seizures (MES), confirms a circuit-level anticonvulsant effect. immune-system-research.commedchemexpress.com Clinical trial data further supports this, showing a significant reduction in motor seizures in patients with SCN2A and SCN8A-DEE. patsnap.com2minutemedicine.com These findings indicate that Relutrigine's modulation of individual neuron excitability effectively dampens the pathological hypersynchrony and hyperexcitability that characterize epileptic brain circuits.

Investigation of Associated Biochemical Pathways

The primary and well-documented mechanism of action for Relutrigine is the direct physical modulation of voltage-gated sodium channels. biospace.com2minutemedicine.comneurologylive.com It is characterized as a functionally selective and precision NaV modulator that preferentially inhibits the persistent sodium current. immune-system-research.commedchemexpress.combiospace.comaesnet.org Current scientific literature and available data focus extensively on these electrophysiological interactions. To date, there is no significant body of research detailing the involvement of or interaction with other associated downstream biochemical pathways, such as second messenger systems or alterations in gene expression, as a primary mechanism of action. The therapeutic effects of Relutrigine are understood to derive from its direct impact on ion channel function and the resulting stabilization of neuronal excitability.

Preclinical Efficacy and Disease Modeling of Relutrigine

Anticonvulsant Activity in In Vivo Models of Developmental and Epileptic Encephalopathies (DEEs)

The development of effective treatments for DEEs often relies on robust preclinical models that recapitulate aspects of the human disease. Relutrigine's mechanism of action, targeting sodium channel dysfunction, positions it as a candidate for investigation in these complex neurological disorders.

Dose-Dependent Seizure Inhibition in SCN2A-DEE Mouse Models

Specific research findings detailing dose-dependent seizure inhibition of Relutrigine in SCN2A-DEE mouse models were not available in the provided search results. However, its action as a sodium channel modulator is relevant to DEEs, which often stem from genetic mutations affecting these channels researchgate.net.

Efficacy in Other Preclinical Models of DEEs

Relutrigine has demonstrated robust preclinical anticonvulsant activity researchgate.netspringermedizin.de. Studies have evaluated its effects in various seizure models, including the Maximal Electroshock Seizure (MES) test, where it was shown to completely prevent evoked seizures researchgate.net. Research into its effects on intrinsic neuronal excitability has also been conducted using hippocampal CA1 pyramidal neurons in mouse brain slices researchgate.net. These findings indicate a broad anticonvulsant potential relevant to DEEs.

Comparative Preclinical Anticonvulsant Profiles

To contextualize Relutrigine's potential therapeutic value, its preclinical anticonvulsant profile has been compared against established voltage-gated sodium channel blockers.

Synthetic Chemistry and Medicinal Chemistry Research on Relutrigine

Elucidation of Synthetic Pathways

The specific synthetic pathways for Relutrigine are proprietary and not extensively detailed in publicly available scientific literature. However, the synthesis of novel small molecules like Relutrigine typically involves multi-step processes. The development of such compounds often begins with the rational design of a core scaffold, followed by the synthesis of various analogs to optimize pharmacological properties. For instance, the synthesis of other neurologically active compounds, such as pyridazin-3-one derivatives, has been achieved through one-pot multistep reactions starting from substituted acetophenones. nih.gov Similarly, the synthesis of trifluoromethylated new chemical entities often involves reacting a key intermediate with a trifluoromethyl-containing aniline. jelsciences.com It is plausible that the synthesis of Relutrigine involves analogous modern synthetic organic chemistry techniques to construct its unique chemical structure.

Chemical Transformation Studies

Detailed studies on the specific chemical transformations of Relutrigine, such as oxidation, reduction, and substitution reactions, are not extensively published. However, understanding these transformations is crucial for characterizing the compound's metabolic fate and for developing new derivatives.

While specific oxidation products of Relutrigine have not been publicly detailed, the metabolism of similar neurological drugs can provide insights. For example, the antiepileptic drug lamotrigine (B1674446) can be metabolized to a reactive arene oxide intermediate. nih.gov This suggests that the aromatic portions of the Relutrigine molecule could be susceptible to oxidation by cytochrome P450 enzymes in the liver, potentially leading to the formation of hydroxylated or epoxide metabolites. Characterization of such products would typically involve techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures.

Information regarding specific reduction reactions performed on Relutrigine is not available in the public domain. Hypothetically, if the structure contained reducible functional groups, such as nitro or carbonyl groups, these could be targeted for reduction to synthesize new derivatives with potentially altered pharmacological profiles.

The development of Relutrigine likely involved extensive substitution reactions and functional group manipulations to optimize its activity and selectivity. Structure-activity relationship (SAR) studies on other sodium channel blockers, like riluzole (B1680632) analogs, have demonstrated that modifications to various parts of the molecule can significantly impact potency and use-dependent block. nih.gov For Relutrigine, it is probable that different substituents were explored on its core structure to fine-tune its interaction with the NaV channel binding site.

Structure-Activity Relationship (SAR) Studies for Persistent Sodium Current Inhibition

Relutrigine was developed as a preferential inhibitor of the persistent sodium current. nih.gov This suggests that its chemical structure is optimized for this specific mode of action.

A study comparing Relutrigine (PRAX-562) to standard NaV blockers like carbamazepine (B1668303) and lamotrigine highlighted its distinct profile. nih.gov

CompoundPersistent INa IC50 (ATX-II induced)Peak INa Tonic Block IC50Use-Dependent Block Preference (vs. Tonic)
Relutrigine (this compound) 141 nM>8,400 nM31x
Carbamazepine 77,500 nM~2,600,000 nMLess use-dependent

Data sourced from a preclinical study on sodium current inhibition. nih.gov

This data indicates that Relutrigine is significantly more potent at inhibiting the persistent sodium current compared to the peak current, a key feature of its design. nih.gov

Relutrigine's selectivity for disease-state NaV channel hyperexcitability is a critical aspect of its therapeutic potential. praxismedicines.com The structural features of the molecule that confer this selectivity are likely the result of iterative drug design and screening. The binding of drugs to NaV channels is known to be influenced by specific amino acid residues within the channel's pore. nih.gov Key residues in the S6 segments of the four homologous domains of the NaV channel α-subunit form the binding site for many local anesthetics and related compounds. nih.gov It is highly probable that the unique three-dimensional structure of Relutrigine allows it to interact with these or other residues in a manner that favors binding to the channel's inactivated or open states, which are more prevalent during the hyperexcitable conditions seen in epilepsy. praxismedicines.comnih.gov This preferential binding would explain its potent use-dependent block and its selectivity for inhibiting the persistent sodium current. nih.gov

Rational Design Principles for Optimized INaP Targeting

The development of Relutrigine (also known as this compound) was guided by a rational design strategy focused on selectively targeting the persistent sodium current (INaP) over the transient or peak sodium current (INa). This approach is rooted in the understanding that pathologically enhanced INaP is a significant driver of neuronal hyperexcitability in various neurological disorders, including severe developmental and epileptic encephalopathies (DEEs). In contrast, the peak sodium current is essential for the normal initiation and propagation of action potentials. Therefore, by preferentially inhibiting INaP, the aim was to normalize pathological neuronal firing while preserving normal physiological activity, thereby creating a more effective and better-tolerated therapeutic agent compared to traditional, less selective sodium channel blockers. nih.govaesnet.orgaesnet.org

A primary principle in the design of Relutrigine was to achieve a high degree of selectivity for the disease state of the sodium channel. praxismedicines.com This was accomplished by optimizing the molecule's interaction with the channel to favor inhibition of the non-inactivating, or persistent, current state. This chemical optimization resulted in Relutrigine demonstrating a 60-fold greater selectivity for the persistent current compared to the tonic block of the peak current. aesnet.org This high selectivity represents a key differentiation from standard-of-care antiepileptic drugs (AEDs) like carbamazepine and lamotrigine, which exhibit less preference for INaP. nih.govaesnet.org

The design strategy also emphasized high potency. Relutrigine potently blocks the persistent current of the hNaV1.6 channel, which is critically involved in genetic epilepsies, with a half-maximal inhibitory concentration (IC50) of 141 nM. aesnet.org Crucially, its potency extends to pathogenic channel variants; for instance, it inhibits the persistent current produced by the SCN8A mutation N1768D with an IC50 of 75 nM. aesnet.orgmedchemexpress.com This potency was found to be at least 550 times greater than other sodium channel-blocking agents it was compared against. aesnet.org

Furthermore, the molecular structure of Relutrigine was refined to exhibit potent use-dependent block (UDB). medchemexpress.com This property, characterized by a 31-fold selectivity for UDB relative to tonic block, allows the drug to more effectively inhibit channels that are firing at high frequencies, a hallmark of seizure activity. aesnet.org This ensures that the therapeutic action is concentrated during periods of pathological hyperexcitability. aesnet.org

The successful implementation of these design principles—selectivity for INaP, high potency against both wild-type and mutant channels, and strong use-dependency—led to a significantly improved preclinical therapeutic profile. This was quantified by the protective index (PI), the ratio of the brain concentration causing toxicity to that providing efficacy. Relutrigine demonstrated a PI of 16, a substantial improvement over the PIs of 5 to 6 observed for carbamazepine and lamotrigine. aesnet.org This suggests a wider therapeutic window, where full anticonvulsant efficacy can be achieved at exposures below those causing significant side effects. nih.govaesnet.org

Table 1: Preclinical Potency and Selectivity of Relutrigine

ParameterTarget/ConditionValueReference
IC50 for INaP InhibitionhNaV1.6 Channel141 nM aesnet.org
IC50 for INaP InhibitionhNaV1.6-N1768D Mutant Channel75 nM aesnet.orgmedchemexpress.com
Selectivity RatioPersistent INa vs. Peak INa (Tonic Block)60x aesnet.org
Selectivity RatioUse-Dependent Block vs. Tonic Block31x aesnet.org
Protective Index (PI)Preclinical Mouse Model16x aesnet.org

Drug Discovery Methodologies Applied to Relutrigine

The discovery of Relutrigine involved a systematic, multi-stage process that began with precise target identification and progressed through advanced screening techniques and disease-relevant preclinical validation.

The foundational step was the identification of the persistent sodium current (INaP) as a critical therapeutic target. aesnet.org Genetic insights into DEEs revealed that gain-of-function mutations in sodium channel genes, such as SCN2A and SCN8A, often lead to an enhancement of INaP, causing the neuronal hyperexcitability that underlies seizures. aesnet.orgaesnet.org This established a clear rationale for discovering a selective INaP inhibitor.

To identify and characterize potential drug candidates, a high-throughput screening methodology was employed using automated patch-clamp electrophysiology. aesnet.org This technology enabled the rapid and precise measurement of compound effects on specific ion channel currents. The screening was conducted on engineered cell lines, such as HEK cells, that expressed specific human voltage-gated sodium channel (NaV) isoforms, including hNaV1.6. aesnet.org Critically, the screening platform also utilized cells expressing disease-causing mutant channels, like hNaV1.6-N1768D, to ensure that candidate molecules were effective against the specific pathogenic targets. aesnet.org Throughout this process, Relutrigine was benchmarked against a panel of existing AEDs and other investigational compounds to confirm its differentiated pharmacological profile, particularly its superior potency and selectivity for INaP. aesnet.org

Following in vitro characterization, the therapeutic potential of Relutrigine was evaluated in a series of preclinical models. The maximal electroshock seizure (MES) model in mice, a well-established and predictive assay for clinical anticonvulsant activity, was used to confirm in vivo efficacy. nih.govaesnet.org To validate its effectiveness in a more disease-relevant context, Relutrigine was tested in genetic mouse models that recapitulate human DEEs. These included the Scn8a-N1768D/+ mouse model, where it was assessed for its ability to prevent audiogenic (sound-induced) seizures, and the Scn2aQ54 mouse model, where it was evaluated for the prevention of spontaneous seizures. aesnet.org

The discovery methodology also incorporated early and integrated assessment of tolerability. The potential for central nervous system side effects was evaluated using the spontaneous locomotor activity (sLMA) assay in mice. nih.govaesnet.org By comparing the effective doses from the MES model with the doses that impacted locomotor activity, a quantitative protective index (PI) was calculated. aesnet.org This provided a robust, data-driven measure of the compound's therapeutic window and confirmed that Relutrigine's selective mechanism of action translated to improved tolerability compared to less selective sodium channel blockers. nih.govaesnet.org

Finally, ex vivo studies on mouse brain slices were conducted to bridge the gap between molecular action and neuronal function. Using electrophysiological recordings from hippocampal CA1 pyramidal neurons, researchers confirmed that Relutrigine could reduce intrinsic neuronal excitability, validating that its effects on the ion channel target translate to the desired functional outcome at the cellular level within the brain. nih.govaesnet.org

Table 2: Key Drug Discovery Models and Assays for Relutrigine

MethodologyPurposeKey FindingReference
Automated Patch ClampIn vitro screening for potency and selectivityHigh potency and 60-fold selectivity for INaP aesnet.org
Maximal Electroshock Seizure (MES)In vivo assessment of anticonvulsant activityDemonstrated robust anticonvulsant efficacy nih.govaesnet.org
Genetic Mouse Models (SCN8A, SCN2A)Efficacy validation in disease-relevant modelsPrevented spontaneous and induced seizures aesnet.org
Spontaneous Locomotor Activity (sLMA)In vivo assessment of tolerability/side effectsNo effect on locomotion at efficacious doses nih.govaesnet.org
Hippocampal Brain Slice RecordingsEx vivo confirmation of neuronal effectReduced intrinsic neuronal excitability nih.govaesnet.org

Neurobiological Pathways and Systems Modulation by Relutrigine

Impact on Neuronal Networks and Circuits

Relutrigine's therapeutic potential lies in its ability to selectively modulate neuronal activity, impacting network function by addressing specific aberrant channel behaviors.

Specificity in Modulating Pathologically Hyperexcitable Neuronal Activity

Relutrigine functions as a preferential inhibitor of the persistent sodium current (INAP) firstwordpharma.compraxismedicines.combiospace.compraxismedicines.combiospace.comglobenewswire.comglobenewswire.compatsnap.comfirstwordpharma.compraxismedicines.comspringermedizin.demdpi.comthieme-connect.comresearchgate.netresearchgate.net. This specific current fails to inactivate significantly during prolonged depolarization, leading to increased neuronal excitability and repetitive firing, which are hallmarks of pathological states like epilepsy springermedizin.de. Relutrigine demonstrates superior selectivity for disease-state NaV channel hyperexcitability, meaning it more effectively targets channels that are functioning abnormally due to genetic mutations or disease processes, rather than broadly affecting all sodium channel activity firstwordpharma.compraxismedicines.combiospace.combiospace.comglobenewswire.comglobenewswire.comaesnet.org.

In vitro studies have quantified this effect, showing that relutrigine potently and preferentially inhibits persistent sodium currents. For instance, it inhibits persistent INa induced by the SCN8A mutation N1768D with an IC50 value of 75 nM and when induced by ATX-II (a Nav 1.5 activator) with an IC50 of 141 nM medchemexpress.com. Furthermore, relutrigine has shown a stronger inhibitory effect on the sustained sodium current (INa) of human NaV1.6 channels compared to established antiepileptic drugs like carbamazepine (B1668303) and lamotrigine (B1674446) medchemexpress.com. At a concentration of 0.3 µM, relutrigine significantly reduces the intrinsic excitability of wild-type CA1 pyramidal neurons, indicating its capacity to dampen neuronal hyperexcitability medchemexpress.com. This selective modulation reduces neuronal intrinsic excitability, thereby mitigating the overactive signaling that underlies many neurological disorders medchemexpress.com.

Role in Genetic Sodium Channelopathies

Relutrigine is particularly relevant in the context of genetic sodium channelopathies, a group of disorders caused by mutations in genes encoding voltage-gated sodium channels.

Addressing Gain-of-Function Mutations in SCN2A and SCN8A Genes

Developmental and Epileptic Encephalopathies (DEEs) are often caused by genetic mutations that lead to dysfunctional sodium channels 2minutemedicine.com. Specifically, gain-of-function (GOF) mutations in the SCN2A and SCN8A genes are significant contributors to severe, early-onset epileptic disorders mdpi.com2minutemedicine.comtandfonline.com. These mutations typically result in the overactivation of specific sodium channels, leading to persistent sodium currents that promote neuronal hyperexcitability mdpi.com2minutemedicine.comtandfonline.com.

Relutrigine is developed to address these specific channelopathies by preferentially inhibiting the persistent sodium current, which is identified as a key driver of seizure symptoms in DEEs associated with SCN2A and SCN8A mutations firstwordpharma.compraxismedicines.combiospace.compraxismedicines.combiospace.comglobenewswire.comglobenewswire.comfirstwordpharma.com. Its mechanism is consistent with superior selectivity for the hyperexcitable state of sodium channels caused by these disease-specific mutations firstwordpharma.compraxismedicines.combiospace.combiospace.comglobenewswire.comglobenewswire.comaesnet.org. Preclinical studies have demonstrated relutrigine's efficacy in animal models of these conditions, showing dose-dependent inhibition of seizures, including complete control of seizure activity in mouse models with SCN2A, SCN8A, and other DEE-related mutations firstwordpharma.compraxismedicines.combiospace.combiospace.comglobenewswire.comglobenewswire.comfirstwordpharma.com. Clinical trials, such as the Phase 2 EMBOLD study, have further investigated relutrigine's efficacy and tolerability in pediatric patients with SCN2A and SCN8A-related DEEs aesnet.org.

Broader Implications for Neurological Disorders Characterized by Excitation-Inhibition Imbalance

The underlying pathology in many severe neurological disorders, including various forms of epilepsy and DEEs, involves a disruption of the delicate balance between neuronal excitation and inhibition praxismedicines.combiospace.combiospace.comglobenewswire.comglobenewswire.compatsnap.com. Relutrigine's targeted modulation of hyperexcitable sodium channel activity directly addresses this imbalance. By reducing excessive neuronal firing without compromising inhibitory pathways, relutrigine offers a potential therapeutic strategy for a range of neurological conditions where this excitation-inhibition dysregulation is a central feature praxismedicines.combiospace.combiospace.comglobenewswire.comglobenewswire.compatsnap.com. The compound's development reflects a broader shift towards precision medicine, aiming to correct the specific molecular dysfunction driving disease symptoms, thereby offering a more tailored and potentially more effective treatment approach for patients with these complex disorders.

Research Findings Summary

Relutrigine has demonstrated significant efficacy in preclinical models and early clinical trials, particularly in conditions linked to sodium channel dysfunction. The EMBOLD study, evaluating relutrigine in pediatric patients with SCN2A and SCN8A DEEs, has provided key data on its therapeutic potential.

Table 1: Key Efficacy Findings for Relutrigine in EMBOLD Study

MetricStudy Phase / PeriodResultCitation(s)
Placebo-Adjusted Motor Seizure ReductionDouble-blind (Phase 2 EMBOLD)46% praxismedicines.comresearchgate.netaesnet.orgpatsnap.comscn8aalliance.org
Seizure FreedomDouble-blind (Phase 2 EMBOLD)30% of patients 2minutemedicine.compatsnap.com
Median Motor Seizure ReductionLong-term extension (EMBOLD)75% aesnet.org2minutemedicine.compatsnap.comscn8aalliance.orgdravetsyndromenews.com
Seizure Freedom (28-day status)Long-term extension (EMBOLD)5 patients achieved patsnap.com
Improvement in Disruptive BehaviorPhase 2 EMBOLD29% (caregiver), 23% (clinician) praxismedicines.com
Improvement in CommunicationPhase 2 EMBOLD43% (caregiver), 31% (clinician) praxismedicines.com
Improvement in Seizure Severity/IntensityPhase 2 EMBOLD71% (caregiver), 62% (clinician) praxismedicines.com
Improvement in AlertnessPhase 2 EMBOLD57% (caregiver), 69% (clinician) praxismedicines.com
Preferential Inhibition of Persistent INa (SCN8A N1768D)In vitroIC50: 75 nM medchemexpress.com
Preferential Inhibition of Persistent INa (ATX-II)In vitroIC50: 141 nM medchemexpress.com

Methodological Considerations and Translational Research in Relutrigine Studies

Electrophysiological Techniques in Mechanistic Elucidation

The primary mechanism of action of Relutrigine, the modulation of voltage-gated sodium channels (NaV), has been extensively characterized using patch-clamp electrophysiology. This powerful technique allows for high-resolution recording of ionic currents across a small patch of a cell membrane, or the entire cell, providing precise insights into how a compound affects ion channel function. In the study of Relutrigine, whole-cell patch-clamp recordings are utilized to measure sodium currents (INa) and determine the compound's inhibitory properties on various NaV channel subtypes and states.

Research has demonstrated that Relutrigine is a potent inhibitor of sodium currents, with a notable preference for the persistent sodium current, which is implicated in neuronal hyperexcitability. Studies using patch-clamp analysis have quantified the inhibitory concentration (IC50) of Relutrigine on persistent INa induced by either the SCN8A mutation N1768D or the NaV activator ATX-II. The results indicate high potency, with IC50 values of 75 nM and 141 nM, respectively. Furthermore, Relutrigine demonstrates a stronger inhibitory effect on the hNaV1.6 sustained sodium current when compared to other established antiepileptic drugs like Carbamazepine (B1668303) and Lamotrigine (B1674446).

A key characteristic of Relutrigine's interaction with sodium channels, elucidated by patch-clamp studies, is its use-dependent block. Use-dependence, or frequency-dependence, describes a phenomenon where the inhibitory potency of a drug increases with the frequency of channel activation, as is often seen during the pathological firing patterns of seizures. This property suggests that Relutrigine may be more effective at blocking sodium channels in hyperexcitable neurons that are firing rapidly, while having less effect on neurons firing at normal physiological rates. This selective targeting of disease-state channel activity is a critical feature for a precision NaV modulator.

Inhibitory Potency of Relutrigine on Persistent Sodium Currents (INa)
ConditionIC50 Value
SCN8A Mutation N1768D75 nM
ATX-II Induced141 nM

In Vivo Behavioral and Seizure Models: Methodological Frameworks

The anticonvulsant properties of Relutrigine have been quantitatively assessed in several well-established in vivo rodent models of seizures. These models are crucial for evaluating the potential therapeutic efficacy of a compound before it progresses to clinical trials. One of the standard models used is the maximal electroshock seizure (MES) test in mice, which induces generalized tonic-clonic seizures and is considered predictive for efficacy against generalized seizures in humans. In the MES model, Relutrigine demonstrated dose-dependent protection against tonic hindlimb extension, a key endpoint of the assay, indicating robust anticonvulsant activity.

In addition to acute, induced seizure models, Relutrigine's efficacy has been evaluated in genetic mouse models that more closely mimic specific human developmental and epileptic encephalopathies (DEEs). In vivo studies in mouse models with mutations in the SCN2A and SCN8A genes, which cause severe, early-onset epilepsy, have shown that Relutrigine can produce a dose-dependent inhibition of seizure activity, in some cases leading to complete control of seizures. These findings are particularly significant as they demonstrate efficacy in models with a genetic basis that directly corresponds to the intended patient populations.

Anticonvulsant Efficacy of Relutrigine in Preclinical Rodent Models
ModelSpeciesKey Finding
Maximal Electroshock Seizure (MES)Mouse (CD-1)Dose-dependent protection against tonic hindlimb seizures.
SCN2A Genetic ModelMouseDose-dependent inhibition of seizures, up to complete control.
SCN8A Genetic ModelMouseDose-dependent inhibition of seizures, up to complete control.

The translational value of preclinical research heavily relies on the predictive validity of the animal models used—that is, how well their results forecast clinical outcomes in humans. For anticonvulsant drug development, significant effort has been dedicated to establishing which preclinical models are most concordant with efficacy in specific human epilepsy syndromes. The Praxis Analysis of Concordance (PAC) framework was developed to systematically assess the translational concordance between the responses of antiseizure medications (ASMs) in preclinical models and their effectiveness in patients with focal onset seizures (FOS).

This framework identified several acute seizure models with high predictive validity for FOS. Notably, the maximal electroshock (MES) model, in which Relutrigine has shown significant efficacy, was identified as one of three acute models with the greatest predictive validity and versatility for FOS drug discovery. The finding that the MES model, despite inducing a generalized seizure, has high translational concordance for focal epilepsy underscores that predictive validity is not always dependent on the model replicating the exact seizure type. The use of such validated models in the preclinical assessment of Relutrigine provides greater confidence in its potential to translate to clinical efficacy for treating neurological conditions like DEEs, which can involve focal seizures.

Development and Validation of Pharmacological Biomarkers in Preclinical Research

In preclinical research, pharmacological biomarkers are essential for demonstrating that a compound is engaging its intended target and exerting a physiological effect. For a NaV channel modulator like Relutrigine, biomarkers are used to validate its mechanism of action in systems more complex than single cells. While specific preclinical biomarker data for Relutrigine is not extensively detailed in public literature, the effects of NaV channel modulation on neuronal excitability provide a direct set of measurable biomarkers.

Changes in neuronal intrinsic excitability serve as a fundamental biomarker for NaV channel modulation. This can be measured electrophysiologically in brain slices by observing changes in the firing properties of neurons in response to current injections. Key parameters such as the number of action potentials fired, the current threshold required to elicit the first action potential (rheobase), and the latency to the first spike are sensitive indicators of NaV channel block. A reduction in the number of action potentials and an increase in the rheobase and latency would be indicative of successful target engagement by an inhibitor like Relutrigine.

Furthermore, electroencephalography (EEG) serves as a powerful and translatable biomarker that can bridge preclinical and clinical studies. In preclinical rodent models of epilepsy, EEG can be used to quantify pathological brain activity, such as spike-and-wave discharges. A reduction in the frequency or duration of these discharges following administration of a NaV modulator provides a robust biomarker of anticonvulsant effect. Phase 1 studies have confirmed that Relutrigine administration leads to biomarker changes indicative of NaV channel blocking effects, supporting the translation of its mechanism from preclinical models to humans.

Integration of Electroencephalogram (EEG)-Based Composites from Patient-Derived Models

In the development of precision medicines for rare genetic neurodevelopmental disorders, such as the SCN2A and SCN8A developmental and epileptic encephalopathies (DEEs) targeted by Relutrigine, translational research methodologies are critical. 2minutemedicine.com A significant challenge in drug development is bridging the gap between preclinical animal models and human clinical outcomes. synapcell.com The integration of electrophysiological data from patient-derived models represents an advanced approach to address this challenge, providing crucial, human-relevant insights into a drug's mechanism and potential efficacy early in the development process. aesnet.org

Patient-derived models, particularly those using induced pluripotent stem cells (iPSCs) to create neurons, offer a powerful platform for studying the specific pathological mechanisms of genetic channelopathies. aesnet.orgnih.gov For conditions like SCN2A and SCN8A-related epilepsies, which are caused by mutations affecting the Nav1.2 and Nav1.6 sodium channels respectively, these models can replicate the characteristic neuronal hyperexcitability seen in patients. 2minutemedicine.comneurology.org

Electrophysiological analysis is central to the utility of these models. Techniques such as multi-electrode array (MEA) and patch-clamp analysis allow researchers to record the electrical activity of these cultured human neurons, effectively creating an in-vitro correlate of an EEG. aesnet.orgaesnet.org These recordings provide a rich dataset of functional biomarkers.

Key electrophysiological parameters assessed in these patient-derived neuronal models include:

Sodium Current Analysis : Differentiating between the transient (peak) and persistent sodium currents is crucial. Relutrigine is designed as a preferential inhibitor of persistent sodium current, which is a key driver of seizure symptoms in these DEEs. aesnet.orgpraxismedicines.com Patient-derived neurons allow for direct measurement of a compound's effect on these specific currents.

Action Potential (AP) Firing : The frequency and characteristics of action potentials are direct measures of neuronal excitability. An effective anti-seizure medication would be expected to reduce excessive AP firing without completely silencing normal neuronal activity. nih.gov

Network Activity : Using MEAs, researchers can assess synchronized network bursting, which is an in-vitro model of epileptiform activity. aesnet.org The ability of a compound to quell this aberrant network behavior is a strong indicator of potential anti-seizure efficacy.

These individual electrophysiological measures can be synthesized into "EEG-based composites." This involves the integration of multiple data streams—such as spike frequency, burst duration, network synchronicity, and specific sodium channel conductance—to create a comprehensive profile of a drug's pharmacodynamic effect. biospace.com Machine learning algorithms can be applied to these complex datasets to identify a unique "signature" of a drug's activity and distinguish it clearly from placebo or other compounds. biospace.com This composite biomarker provides a more holistic and clinically relevant measure of a drug's ability to normalize the function of hyperexcitable neurons.

For a compound like Relutrigine, this translational methodology is invaluable. Preclinical studies in mouse models and brain slices have already demonstrated its ability to reduce neuronal intrinsic excitability with minimal effects on action potential amplitude, consistent with its selective mechanism. nih.govresearchgate.net The use of patient-derived models allows these findings to be validated in a human genetic context, providing greater confidence in its therapeutic potential before large-scale clinical trials. This approach aligns with the principles of personalized medicine, where treatments are tailored to the specific genetic and pathological underpinnings of a disease. aesnet.orgaesnet.org

The data below illustrates the type of comparative findings generated from preclinical electrophysiological studies, which inform the development of composite biomarkers in translational research for compounds like Relutrigine.

Table 1: Comparative Effects on Sodium Channel (hNaV1.6) Currents and Neuronal Excitability

Parameter Relutrigine (PRAX-562) Carbamazepine (CBZ)
Persistent INa Inhibition (IC50) 141 nM 77,500 nM
Selectivity for Persistent INa vs. Peak INa ~60x ~30x
Effect on Neuronal Excitability (AP Firing) Reduction with minimal effect on AP amplitude Pronounced reduction in both AP firing and amplitude
Preclinical Protective Index (PI) ~16x ~5.5x

Data synthesized from preclinical studies. aesnet.orgnih.govresearchgate.netaesnet.org

Future Research Directions for Relutrigine

Exploration of Novel Preclinical Disease Models and Indications

The initial development of Relutrigine has been strongly guided by its efficacy in mouse models of SCN2A and SCN8A DEEs, which have shown dose-dependent inhibition of seizures. biospace.com Future research must expand this preclinical foundation to explore both new indications and more sophisticated disease models.

A primary area of expansion is into other genetic epilepsies. For instance, Dravet syndrome, which is primarily caused by mutations in the SCN1A gene, is a planned indication for Relutrigine. dravetsyndromenews.comdravetsyndromenews.com Therefore, rigorous evaluation in validated preclinical models of Dravet syndrome, such as zebrafish and various genetic mouse models, is a logical next step. nih.gov The validation of these models is crucial, focusing on their ability to replicate the human disease in terms of genetic cause (construct validity), seizure phenotypes (face validity), and response to known anti-epileptic drugs (predictive validity). nih.gov

Beyond established channelopathies, the mechanism of Relutrigine suggests potential utility in a wider range of neurological disorders characterized by neuronal hyperexcitability. Future preclinical studies should explore its effects in models of other rare pediatric epilepsies, as well as potentially in more common forms of epilepsy that are resistant to current treatments. The development and use of patient-derived induced pluripotent stem cell (iPSC) models, which can be differentiated into neurons, offer a powerful platform for testing Relutrigine on specific, individual genetic mutations in a human cellular context.

Model TypeSpecific ExampleResearch FocusPotential Indication
Genetic Mouse ModelsScn1a knockout/knock-in miceEvaluate efficacy in reducing spontaneous seizures and improving behavioral comorbidities. nih.govDravet Syndrome
Genetic Mouse ModelsModels of other DEEs (e.g., KCNQ2, STXBP1)Screening for broader anti-seizure activity across different genetic etiologies.Other Developmental and Epileptic Encephalopathies
Zebrafish Modelsscn1a mutant zebrafishHigh-throughput screening for seizure reduction and initial toxicological assessment. nih.govDravet Syndrome
In Vitro/Cellular ModelsPatient-derived iPSC-neuronsTest efficacy against specific, rare patient mutations and explore underlying cellular mechanisms.Personalized Medicine for Rare Epilepsies

Long-Term Neurobiological Impact Studies in Preclinical Systems

Current research has primarily focused on the acute and short-term efficacy of Relutrigine in controlling seizures. 2minutemedicine.com A critical future direction is to understand the long-term neurobiological consequences of sustained treatment, especially given that DEEs require chronic therapy starting from a young age. These studies should be conducted in preclinical animal models to assess effects on the developing and mature brain.

Advanced Drug Design for Enhanced Selectivity and Potency

Relutrigine is characterized by its superior selectivity for the disease-state hyperexcitability of sodium channels, preferentially inhibiting the persistent sodium current over the transient current. praxismedicines.comainvest.com This property is believed to contribute to its therapeutic window. Future research in advanced drug design should aim to build upon this foundation to create next-generation molecules with even greater precision.

One avenue involves structure-activity relationship (SAR) studies to identify the specific molecular features of Relutrigine responsible for its preferential activity. Using this information, medicinal chemists can synthesize new analogs designed to enhance selectivity for specific voltage-gated sodium channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.6) that are implicated in different DEEs. Computational modeling and cryogenic electron microscopy (cryo-EM) could be employed to visualize the binding site of Relutrigine on the sodium channel, providing atomic-level insights to guide the rational design of new compounds with improved potency and optimized pharmacokinetic profiles. The ultimate goal is to develop therapies that are tailored to the specific channel dysfunction underlying a patient's epilepsy, maximizing efficacy while minimizing potential off-target effects.

Research StrategyObjectivePotential Outcome
Structure-Activity Relationship (SAR) StudiesIdentify key chemical moieties for selectivity and potency.Rational design of second-generation analogs.
Isoform-Specific ScreeningDevelop compounds with enhanced selectivity for specific Nav channel subtypes (e.g., Nav1.1, Nav1.6).Therapies tailored to specific genetic channelopathies.
Computational Modeling & Cryo-EMElucidate the precise binding mechanism on the sodium channel protein.Accelerated and more precise drug design.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingOptimize absorption, distribution, metabolism, and excretion properties.Improved dosing regimens and patient convenience.

Elucidation of Comprehensive Pharmacodynamic Biomarkers

While early phase studies have shown that Relutrigine treatment leads to biomarker changes indicative of sodium channel modulation, the specific nature of these markers is not fully detailed. biospace.combiospace.com A crucial area for future research is the identification and validation of a comprehensive suite of pharmacodynamic (PD) biomarkers. These biomarkers are needed to provide objective measures of the drug's biological activity in the central nervous system, which can help in optimizing treatment and predicting patient response.

Future studies should investigate a range of potential biomarkers. Electroencephalography (EEG) could be used to identify specific signatures of brain activity that change with target engagement. Advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) or magnetic resonance spectroscopy (MRS), could assess changes in brain network activity and neurochemistry following treatment. Furthermore, the exploration of fluid-based biomarkers in cerebrospinal fluid (CSF) or blood, such as specific proteins or metabolites whose levels change in response to sodium channel modulation, could provide a more accessible way to monitor the drug's effects. Validated PD biomarkers would be invaluable tools in future clinical trials and, eventually, in clinical practice.

Biomarker CategorySpecific ExamplePurpose
ElectrophysiologicalQuantitative EEG (qEEG) analysisTo measure direct changes in cortical excitability and network function.
NeuroimagingfMRI, Magnetic Resonance Spectroscopy (MRS)To assess changes in brain network connectivity and levels of key neurotransmitters/metabolites.
Fluid-Based (CSF/Blood)Neurofilament light chain (NfL), specific neuropeptidesTo monitor target engagement and downstream neurobiological effects in a minimally invasive way.

Application of Systems Biology and Omics Approaches for Mechanistic Insights

To gain a more profound understanding of Relutrigine's mechanism of action, future research should leverage systems biology and multi-omics approaches. nih.govfrontiersin.org These technologies provide a holistic view of the molecular changes occurring within a biological system in response to a drug, moving beyond the immediate target to capture the broader network effects. nih.govresearchgate.net

By applying transcriptomics (RNA-seq) to preclinical models, researchers can identify genome-wide changes in gene expression in the brain following Relutrigine treatment. This could reveal downstream pathways that are modulated by persistent sodium current inhibition. Proteomics can be used to analyze changes in protein expression and post-translational modifications, providing insight into the functional consequences of altered gene expression. Metabolomics can uncover shifts in the brain's metabolic profile, including changes in neurotransmitter levels and energy metabolism. nih.gov

Integrating these multi-omics datasets will allow for the construction of comprehensive network models of Relutrigine's effects. This systems-level understanding could uncover novel mechanisms contributing to its anti-seizure efficacy, identify potential new therapeutic targets, and help in stratifying patients who are most likely to respond to treatment.

Q & A

What molecular mechanisms underlie Relutrigine's inhibition of persistent sodium currents, and how does its efficacy compare to traditional antiepileptic drugs like Carbamazepine?

Answer: Relutrigine selectively inhibits persistent sodium currents (INa) in neuronal voltage-gated sodium channels, particularly Nav1.6, with IC50 values of 75 nM (SCN8A N1768D mutation) and 141 nM (ATX-II-induced INa) in vitro . Unlike Carbamazepine and Lamotrigine, which primarily block transient sodium currents, Relutrigine exhibits use-dependent blockade, reducing neuronal hyperexcitability during prolonged depolarization. Comparative studies show its superior suppression of INa in CA1 neurons (e.g., 10 μM Relutrigine reduces firing frequency by 80% vs. 40% for Lamotrigine) . To validate these findings, researchers should replicate patch-clamp assays under controlled depolarizing protocols and include positive controls (e.g., Carbamazepine) in dose-response experiments.

How can in vitro studies optimize experimental designs to assess Relutrigine's isoform selectivity across sodium channel subtypes?

Answer:

  • Model Systems: Use heterologous expression systems (e.g., HEK293 cells) expressing human NaV1.1–1.9 isoforms to quantify IC50 differences .
  • Protocols: Apply depolarizing step protocols (e.g., +20 mV for 500 ms) to induce persistent currents. Include ATX-II (Nav1.5 activator) or mutation-induced models (e.g., SCN8A N1768D) to mimic pathological states .
  • Controls: Normalize data to vehicle-treated cells and include reference inhibitors (e.g., Ranolazine for Nav1.5).
  • Reproducibility: Document buffer compositions, temperature, and voltage-clamp settings per journal guidelines .

What in vivo models and endpoints are most relevant for evaluating Relutrigine's anticonvulsant efficacy in developmental epileptic encephalopathies (DEEs)?

Answer:

  • Models:
    • SCN2A/SCN8A-DEE murine models : Assess seizure frequency and EEG biomarkers (e.g., interictal spikes) .
    • Maximal electroshock (MES) in rats : Measure protection against hindlimb tonic extension .
  • Endpoints:
    • Primary : % reduction in motor seizures (Phase 2 EMBOLD study reported 75% median reduction) .
    • Secondary : Caregiver-reported improvements in alertness (57–69%) and communication (31–43%) .
  • Dosing : Use pharmacokinetic-guided regimens (e.g., once-daily oral dosing with brain-to-plasma ratio validation) .

How should researchers resolve discrepancies between Relutrigine's in vitro potency (nM-range IC50) and in vivo dose requirements (mg/kg)?

Answer:

  • Pharmacokinetic Factors : Measure bioavailability, protein binding, and brain penetration (e.g., unbound brain concentration vs. IC50) .
  • PK/PD Modeling : Use non-linear mixed-effects models to correlate plasma exposure with seizure suppression .
  • Species Differences : Compare rodent vs. human metabolic pathways (e.g., CYP450 isoforms) .
  • Experimental Adjustments : Include chronic dosing studies to assess adaptive changes in sodium channel expression .

What statistical methods are robust for analyzing longitudinal seizure data in Relutrigine's open-label extension trials?

Answer:

  • Mixed-Effects Models : Account for within-subject variability and missing data (e.g., dropout rates) .
  • Survival Analysis : Estimate time-to-seizure-freedom events (e.g., Kaplan-Meier curves) .
  • Sensitivity Analyses : Apply multiple imputation for missing seizure diaries .
  • Reporting : Adhere to CONSORT guidelines for transparency in effect sizes and confidence intervals .

How can preclinical studies improve translational validity for Relutrigine's efficacy in DEEs?

Answer:

  • Biomarkers : Integrate EEG-based composites (e.g., spike-wave discharge frequency) from patient-derived models .
  • Patient Stratification : Genotype animals (e.g., SCN2A/SCN8A mutations) to mirror human subpopulations .
  • Dose Escalation : Mimic clinical trial phases (Phase 1 PK → Phase 2 efficacy) in animal models .

What methodologies ensure rigorous safety profiling of Relutrigine in preclinical studies?

Answer:

  • Toxicology Assays : Conduct hERG channel screening (cardiac safety) and repeat-dose toxicity in two species (rodent + non-rodent) .
  • Behavioral Tests : Use Irwin tests for CNS side effects (e.g., ataxia, sedation) .
  • Biomarkers : Monitor plasma creatine kinase (rhabdomyolysis risk) and liver enzymes .

What strategies validate Relutrigine's target engagement in human trials?

Answer:

  • EEG Pharmacodynamics : Quantify drug-induced changes in ictal/interictal activity .
  • CSF Sampling : Measure unbound Relutrigine levels and correlate with sodium current inhibition .
  • Translational Biomarkers : Use preclinical EEG signatures (e.g., beta/gamma power) as surrogate endpoints .

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